molecular formula C10H9N3OS B5887310 N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide

N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide

Cat. No. B5887310
M. Wt: 219.27 g/mol
InChI Key: KYIMOORNIBOTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide, also known as CTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAA is a thioamide derivative that has been synthesized by several methods, including the reaction of 3-amino benzonitrile with carbon disulfide and chloroacetic acid. In

Mechanism of Action

The mechanism of action of N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it has been reported that this compound inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to exhibit anti-inflammatory and anti-bacterial activities. In vivo studies have shown that this compound reduces the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is easy to synthesize, and the reaction conditions are mild. This compound has also been reported to have a low toxicity profile, making it suitable for use in various biological assays. However, this compound has some limitations. It is insoluble in water, making it challenging to work with in aqueous systems. This compound is also sensitive to air and light, which can lead to degradation of the compound.

Future Directions

There are several future directions for the research of N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide. One direction is to explore the anti-tumor activity of this compound further and investigate its potential as a chemotherapeutic agent. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its biological activity. Additionally, the synthesis of this compound derivatives could be explored to improve its solubility and stability. Finally, the use of this compound as a precursor for the synthesis of metal sulfide nanoparticles could be further investigated for potential applications in material science.

Synthesis Methods

The synthesis of N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide involves the reaction of 3-amino benzonitrile with carbon disulfide and chloroacetic acid. The reaction takes place in the presence of a base catalyst such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure this compound. This method has been reported to yield a high purity of this compound with a good yield.

Scientific Research Applications

N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide has been reported to have significant potential in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In material science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper and iron in water samples.

properties

IUPAC Name

N-[(3-cyanophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7(14)12-10(15)13-9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIMOORNIBOTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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